

BAY-805: A Comprehensive Technical Guide to its Selectivity Profile Against Deubiquitinating Enzymes

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Compound of Interest

Compound Name: BAY-805

Cat. No.: B10856275

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of **BAY-805**, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of **BAY-805**'s specificity, the methodologies used for its characterization, and its impact on relevant signaling pathways.

Executive Summary

BAY-805 is a non-covalent, cell-active chemical probe that demonstrates low nanomolar potency against USP21.^{[1][2][3]} Extensive profiling has revealed a high degree of selectivity for USP21 over other deubiquitinating enzymes (DUBs), as well as against a broad range of kinases, proteases, and other common off-targets.^{[1][4][5]} This high selectivity makes **BAY-805** a valuable tool for elucidating the biological functions of USP21 and for exploring its therapeutic potential.

Data Presentation: Quantitative Selectivity Profile of BAY-805

The selectivity of **BAY-805** has been rigorously assessed against a wide array of DUBs and other enzyme families. The following tables summarize the quantitative data from these

profiling studies, providing a clear comparison of its inhibitory activity.

Table 1: Selectivity of BAY-805 against a Panel of Deubiquitinating Enzymes (DUBs)

The following data was generated using the DUBprofiler™ service from Ubiquigent, which measures the cleavage of a ubiquitin-rhodamine 110 substrate in an endpoint assay.[\[1\]](#)

DUB Target	% Inhibition at 1 μ M BAY-805	% Inhibition at 10 μ M BAY-805
USP21	88	91
USP10	~50% residual activity	~50% residual activity
USP22	~50% residual activity	~50% residual activity
Other 41 DUBs	<15	<15

Note: For the majority of the 41 other DUBs in the panel, **BAY-805** showed very low activity (<15% inhibition) at both concentrations tested.[\[1\]](#) A slight activity was observed for USP10 and USP22, with about 50% residual DUB activity.[\[1\]](#)

Table 2: Selectivity of BAY-805 against Other Off-Target Enzymes

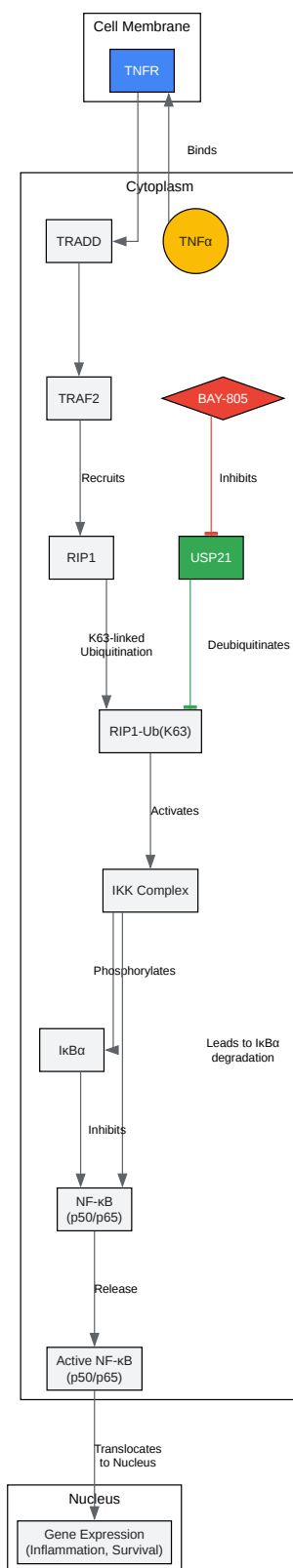
Target	Assay Type	IC50 (μM)	% Inhibition at 10 μM
PRAK(h)	Kinase Panel	8.6	58
TrkA(h)	Kinase Panel	>10	57
Acetylcholine Esterase	Safety Screen	7.61	72
Adenosine Transporters	Safety Screen	-	62
Other >360 Kinases	Kinase Panel	-	Minor
Other 6 Cysteine Proteases	In-house Panel	>20	-

Data from Eurofins/Panlabs kinase selectivity panel and an in-house safety screen against 70 individual off-targets.^[1] Minor inhibitory activity was observed for the majority of the kinases tested.^[1]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the role of USP21 in the NF-κB signaling pathway and the effect of its inhibition by **BAY-805**.

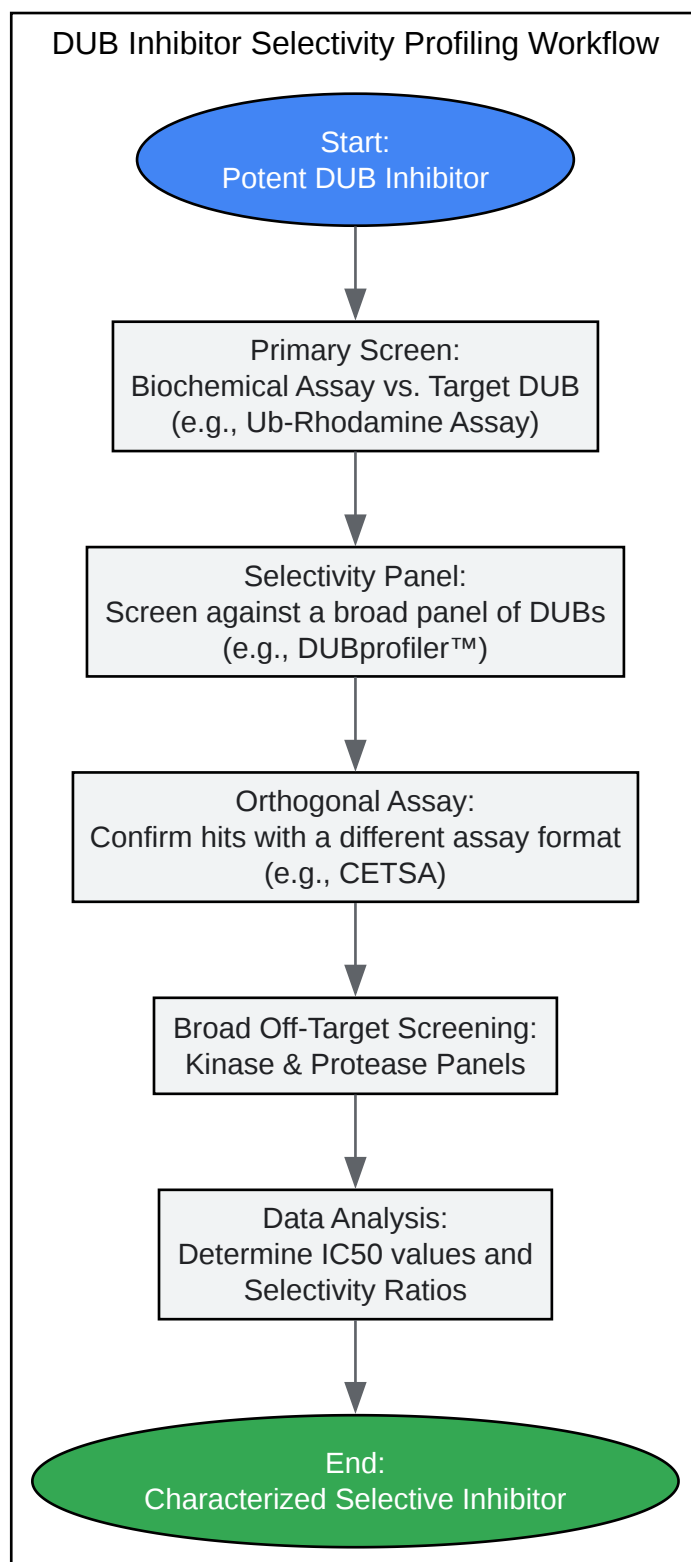


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Caption: NF-κB signaling pathway and the inhibitory role of **BAY-805** on USP21.

Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing the selectivity of a DUB inhibitor.



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Caption: General experimental workflow for DUB inhibitor selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized yet detailed protocols for the key experiments cited in the characterization of **BAY-805**'s selectivity.

Ubiquitin-Rhodamine Based DUB Selectivity Assay (e.g., DUBprofiler™)

This protocol describes a common method for assessing DUB inhibitor selectivity using a fluorogenic substrate.

1. Principle: This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a quenched fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho).^{[6][7]} Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine results in an increase in fluorescence, which is proportional to DUB activity.^[7] Inhibition of the DUB by a compound like **BAY-805** leads to a decrease in the fluorescent signal.

2. Materials:

- Purified recombinant DUB enzymes
- DUB assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)^[6]
- Ubiquitin-Rhodamine 110 (Ub-Rho) substrate^{[8][9]}
- Test compound (**BAY-805**) serially diluted in DMSO
- 384-well or 1536-well black assay plates^{[6][9]}
- Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)^[7]

3. Method:

- Compound Plating: Prepare serial dilutions of **BAY-805** in DMSO. Acoustically transfer a small volume (e.g., 20-50 nL) of the compound dilutions to the assay plate.^[6] Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

- **Enzyme Addition:** Add the DUB enzyme, diluted in assay buffer, to each well of the plate. The final enzyme concentration should be predetermined to be in the linear range of the assay.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.
- **Substrate Addition:** Initiate the enzymatic reaction by adding the Ub-Rho substrate, diluted in assay buffer, to all wells. The final substrate concentration should be at or near its K_m for the respective DUB.
- **Reaction and Measurement:** Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 30-60 minutes). Measure the fluorescence intensity using a plate reader.[\[9\]](#)
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. **Principle:** This assay is based on the principle that the thermal stability of a protein changes upon ligand binding.[\[10\]](#)[\[11\]](#) When cells are heated, proteins denature and aggregate. A compound that binds to its target protein can stabilize it, leading to a higher denaturation temperature. The amount of soluble protein remaining after heat treatment is then quantified.[\[12\]](#)

2. **Materials:**

- Cell line of interest (e.g., HEK293T)[\[13\]](#)
- Cell culture medium and reagents
- Test compound (**BAY-805**)

- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
- PCR tubes or plates
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents or a suitable high-throughput detection method (e.g., AlphaLISA, HiBiT)[10][13]
- Primary antibody against the target protein (USP21) and a suitable secondary antibody

3. Method:

- Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of **BAY-805** or vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C. [11]
- Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the cells to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[11] A temperature gradient is typically used to determine the melting curve of the target protein.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]
- Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (USP21) in the supernatant using Western blotting, ELISA, AlphaLISA, or another sensitive detection method.[10][12][13]
- Data Analysis: For each temperature point, quantify the band intensity (for Western blot) or signal of the soluble target protein. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature

in the presence of the compound indicates target stabilization and engagement. Dose-response curves can be generated by plotting the amount of soluble protein at a fixed temperature against the logarithm of the compound concentration to determine the EC₅₀ for target engagement.

Conclusion

BAY-805 is a highly potent and selective inhibitor of USP21, as demonstrated by comprehensive profiling against a wide range of DUBs and other enzymes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of **BAY-805** and other DUB inhibitors. The high selectivity of **BAY-805**, combined with its cellular activity, establishes it as a critical tool for dissecting the complex biology of USP21 and for advancing drug discovery efforts in this area.

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